![molecular formula C9H11NO4S2 B5648237 2-methoxy-2-oxoethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B5648237.png)
2-methoxy-2-oxoethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "2-methoxy-2-oxoethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate" has been reported in various studies. For example, the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates via methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate illustrates a method of producing structurally similar compounds (Žugelj et al., 2009). Another study focused on the synthesis and characterization of 2-thioxo- 3N-(2-methoxyphenyl) −5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one, providing insight into molecular structure through X-ray diffraction and quantum chemical calculations (Yahiaoui et al., 2019).
Molecular Structure Analysis
The molecular structure of similar thiazole derivatives has been extensively analyzed. For example, the detailed X-ray crystal structure investigation of specific thiazole derivatives offers deep insights into their molecular geometry, confirming non-planarity and highlighting the presence of intermolecular interactions like C-H⋅⋅⋅O, C-H⋅⋅⋅S, and π-π stacking, which contribute to their stability and potential functionalities (Yahiaoui et al., 2019).
Chemical Reactions and Properties
The reactivity of thiazole derivatives under various conditions has been a subject of study. For instance, the novel addition reaction of o-aminobenzenethiol to certain thiazolidones leading to various adducts and their subsequent transformations under different conditions illustrates the compound's versatility in chemical reactions (Nagase, 1974).
properties
IUPAC Name |
(2-methoxy-2-oxoethyl) 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c1-5-7(16-9(15)10(5)2)8(12)14-4-6(11)13-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEPORAMZNDQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-oxoethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
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